molecular formula C27H30ClNO6 B11142458 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11142458
M. Wt: 500.0 g/mol
InChI Key: GQXFSTDAOBPQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthesis: The compound can be synthesized by O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using triethylamine as a base.

      Industrial Production: While industrial-scale production methods are not explicitly mentioned, laboratory synthesis provides a basis for potential scale-up.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative cleavage of the chromenone ring or amidation of the hexanoate group.

      Major Products: These reactions could yield derivatives with modified chromenone or hexanoate functionalities.

  • Scientific Research Applications

      Chemistry: Coumarins serve as fluorescent chemosensors and building blocks for diverse compounds.

      Biology and Medicine: Their pharmacological activities include anticancer effects, inhibition of enzymes (carbonic anhydrase, ChE, MAO), and regulation of reactive oxygen species.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).

      Pathways: Further research is needed to elucidate the precise pathways through which it exerts its effects.

  • Comparison with Similar Compounds

      Uniqueness: Highlight the compound’s distinctive features compared to other coumarins.

      Similar Compounds: Explore related molecules, such as 7-hydroxycoumarin derivatives.

    Properties

    Molecular Formula

    C27H30ClNO6

    Molecular Weight

    500.0 g/mol

    IUPAC Name

    (4-butyl-6-chloro-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate

    InChI

    InChI=1S/C27H30ClNO6/c1-2-3-12-20-15-26(31)34-23-17-24(22(28)16-21(20)23)35-25(30)13-8-5-9-14-29-27(32)33-18-19-10-6-4-7-11-19/h4,6-7,10-11,15-17H,2-3,5,8-9,12-14,18H2,1H3,(H,29,32)

    InChI Key

    GQXFSTDAOBPQGH-UHFFFAOYSA-N

    Canonical SMILES

    CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.